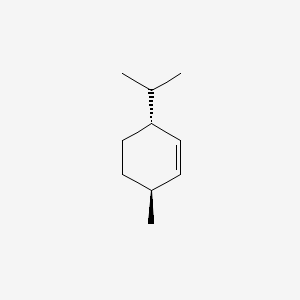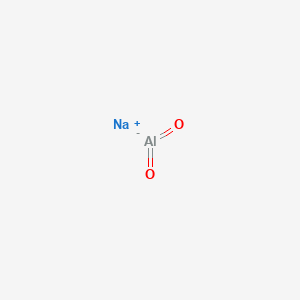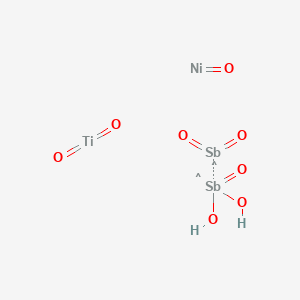
Colemanite (CaH(BO2)3.2H2O)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Colemanite, with the chemical formula CaH(BO2)3.2H2O, is a borate mineral found in evaporite deposits of alkaline lacustrine environments. It is a secondary mineral that forms by the alteration of borax and ulexite . Named after William Tell Coleman, who owned the Harmony Borax Works where it was first discovered, colemanite has been an important source of boron .
准备方法
Synthetic Routes and Reaction Conditions: Colemanite can be synthesized through the reaction of calcium hydroxide with boric acid under controlled conditions. The reaction typically involves dissolving boric acid in water and then adding calcium hydroxide to the solution. The mixture is then heated to facilitate the formation of colemanite crystals.
Industrial Production Methods: Industrially, colemanite is primarily obtained from natural deposits. The extraction process involves mining the mineral from borate-rich deposits, followed by crushing and washing to remove impurities. The purified mineral is then processed to obtain the desired form of colemanite .
化学反应分析
Types of Reactions: Colemanite undergoes various chemical reactions, including:
Dehydration: When heated, colemanite loses its water content, leading to the formation of anhydrous calcium borate.
Reaction with Acids: Colemanite reacts with acids such as hydrochloric acid to produce boric acid and calcium chloride.
Common Reagents and Conditions:
Dehydration: Heating colemanite at temperatures above 400°C results in the loss of water molecules.
Acid Reaction: Mixing colemanite with hydrochloric acid at room temperature facilitates the formation of boric acid and calcium chloride.
Major Products Formed:
Dehydration: Anhydrous calcium borate.
Acid Reaction: Boric acid and calcium chloride.
科学研究应用
Colemanite has a wide range of applications in scientific research and industry:
Chemistry: Used as a source of boron in various chemical reactions and processes.
Biology: Investigated for its potential use in biological systems due to its boron content.
Medicine: Explored for its potential therapeutic properties, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of heat-resistant glass, ceramics, and as a flux in metallurgy.
作用机制
The mechanism by which colemanite exerts its effects is primarily related to its boron content. Boron plays a crucial role in various biological processes, including cell wall formation and stabilization in plants. In industrial applications, boron compounds like colemanite are used to enhance the properties of materials, such as increasing the thermal resistance of glass and ceramics .
相似化合物的比较
Ulexite (CaNaH12(BO3)5.2H2O): Another borate mineral with similar applications in industry and research.
Tincalconite (B4Na2O7.5H2O): A borate mineral used in the production of borax and other boron compounds.
Uniqueness of Colemanite: Colemanite is unique due to its specific crystal structure and composition, which make it particularly suitable for certain industrial applications, such as the production of heat-resistant glass. Its relatively high boron content also makes it a valuable source of boron for various chemical and biological applications .
属性
CAS 编号 |
1318-33-8 |
|---|---|
分子式 |
C5H3FN2O2 |
分子量 |
0 |
同义词 |
Colemanite (CaH(BO2)3.2H2O) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






